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Compound of Interest

5-(Diethylamino)furan-2-
Compound Name:
carbaldehyde

cat. No.: B1298008

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(diethylamino)furan-2-carbaldehyde is a furan derivative with potential applications in
medicinal chemistry and materials science. Its structure, featuring a furan ring substituted with
a reactive aldehyde group and an electron-donating diethylamino group, makes it an attractive
scaffold for the synthesis of novel compounds with diverse biological activities. This technical
guide provides a comprehensive overview of the available information on 5-
(diethylamino)furan-2-carbaldehyde, including its chemical identity, synthesis, and potential
applications, with a focus on its relevance to drug development.

Chemical Identity
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Property Value

IUPAC Name 5-(diethylamino)furan-2-carbaldehyde

Synonyms 5--(diethyla-mino)-2-furaldehyde, 5-

(diethylamino)furfural

CAS Number 22868-59-3[1]

Molecular Formula CoH13NO2[1]

Molecular Weight 167.21 g/mol [1]

Appearance Brownish-black to yellow solid[1]
Synthesis

While specific, detailed experimental protocols for the synthesis of 5-(diethylamino)furan-2-
carbaldehyde are not widely published in peer-reviewed literature, a plausible and common
method for the formylation of electron-rich furans is the Vilsmeier-Haack reaction.[2][3][4][5][6]
This reaction utilizes a Vilsmeier reagent, typically generated from phosphoryl chloride (POCIs)
and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto
an aromatic or heteroaromatic ring.

Proposed Synthetic Pathway: Vilsmeier-Haack Reaction

The synthesis would likely proceed via the formylation of 2-(diethylamino)furan. The electron-
donating nature of the diethylamino group activates the furan ring, directing the electrophilic
Vilsmeier reagent to the C5 position.
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Vilsmeier Reagent Formation Formylation Reaction
DMF POCI3 2-(Diethylamino)furan
+ POCI3 + Vilsmeier Reagent
Vilsmeier Reagent - .
[CICH=N+(CH3)2]CI- Iminium Salt Intermediate

Hydrolysis

5-(Diethylamino)furan-2-carbaldehyde

Click to download full resolution via product page

Caption: Plausible synthesis of 5-(diethylamino)furan-2-carbaldehyde via the Vilsmeier-

Haack reaction.

General Experimental Protocol (lllustrative)

The following is a general, illustrative protocol for a Vilsmeier-Haack formylation of a furan
derivative, adapted from literature on similar reactions.[3][7]

» Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel,
magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C.

e Vilsmeier Reagent Formation: Add phosphoryl chloride (POCIs) dropwise to the cooled DMF
with stirring, maintaining the temperature below 10°C.

o Addition of Furan: Once the Vilsmeier reagent has formed (typically after 30-60 minutes),
add a solution of 2-(diethylamino)furan in a suitable solvent (e.g., dichloromethane) dropwise
to the reaction mixture.

e Reaction: Allow the reaction to stir at room temperature for several hours, monitoring the
progress by thin-layer chromatography (TLC).
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o Work-up: Quench the reaction by pouring it into a mixture of ice and a saturated aqueous
solution of sodium bicarbonate.

o Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. The crude product can then be purified by column
chromatography on silica gel.

Physicochemical and Spectroscopic Data

Specific spectroscopic data for 5-(diethylamino)furan-2-carbaldehyde is not readily available
in the public domain. However, based on the known spectra of similar 5-substituted-2-
furaldehydes, the following characteristics can be anticipated.[1][7][8]

- I :

Technique Anticipated Features

- Aldehyde proton (CHO) signal around d 9.0-

9.5 ppm. - Signals for the furan ring protons. -

1H NMR _ _
Signals corresponding to the ethyl groups of the
diethylamino substituent.
- Carbonyl carbon (C=0) signal around 6 175-
185 ppm. - Signals for the furan ring carbons. -
13C NMR

Signals for the carbons of the diethylamino

group.

- A strong C=0 stretching vibration for the
R Spect aldehyde group around 1660-1680 cm~1. - C-H
ectrosco
P Py stretching vibrations for the furan ring and alkyl

groups. - C-N stretching vibrations.

- Amolecular ion peak corresponding to the
Mass Spectrometry molecular weight of the compound (167.21

g/mol).

Potential Applications in Drug Development
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The furan scaffold is present in numerous biologically active compounds, and its derivatives
have been explored for a wide range of therapeutic applications, including as anti-cancer, anti-
inflammatory, and antimicrobial agents.[1] The presence of the diethylamino group in 5-
(diethylamino)furan-2-carbaldehyde may enhance its biological activity and pharmacokinetic
properties.

Potential as an Anti-Alzheimer's Agent

While there are no direct studies on 5-(diethylamino)furan-2-carbaldehyde for Alzheimer's
disease, research on structurally related compounds provides a rationale for its investigation.
For instance, thiosemicarbazones derived from 4-(diethylamino)salicylaldehyde have shown
potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase
(BChE), enzymes implicated in the pathology of Alzheimer's disease.

A proposed workflow for the investigation of 5-(diethylamino)furan-2-carbaldehyde and its
derivatives as potential anti-Alzheimer's agents is outlined below.
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Synthesis and Characterization

Synthesis of 5-(diethylamino)furan-2-carbaldehyde

y

Synthesis of Derivatives (e.g., Thiosemicarbazones)

y

Structural Characterization (NMR, MS, IR)

In Vitro Screening

Enzyme Inhibition Assays (AChE, BChE)

:

Determination of IC50 Values

In Silico| Studies

Molecular Docking with Target Enzymes

:

ADMET Prediction

Click to download full resolution via product page

Caption: A general workflow for the development of 5-(diethylamino)furan-2-carbaldehyde
derivatives as potential anti-Alzheimer's agents.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1298008?utm_src=pdf-body-img
https://www.benchchem.com/product/b1298008?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1298008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Potential as an Anti-Cancer and Anti-Inflammatory Agent

Furan derivatives have been investigated for their anti-cancer and anti-inflammatory properties.
[1] The mechanism of action often involves the modulation of key signaling pathways. A general
experimental protocol to screen for such activities is provided below.

Experimental Protocol for In Vitro Anti-Cancer Screening
(MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer
cell lines.

Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7) in appropriate media
supplemented with fetal bovine serum and antibiotics.

o Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to
adhere overnight.

o Compound Treatment: Treat the cells with various concentrations of 5-(diethylamino)furan-
2-carbaldehyde (or its derivatives) and incubate for 24-72 hours.

o MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate for 3-4 hours.

e Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to
dissolve the formazan crystals.

e Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)
using a microplate reader.

o Data Analysis: Calculate the cell viability as a percentage of the control and determine the
ICso value.

Conclusion

5-(diethylamino)furan-2-carbaldehyde is a promising, yet underexplored, chemical entity. Its
structural features suggest potential for the development of novel therapeutic agents and
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functional materials. This technical guide has summarized the currently available information
and provided a framework for its further investigation. Future research should focus on
developing and publishing detailed synthetic protocols, comprehensive spectroscopic
characterization, and rigorous evaluation of its biological activities to fully elucidate its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1298008?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1298008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

